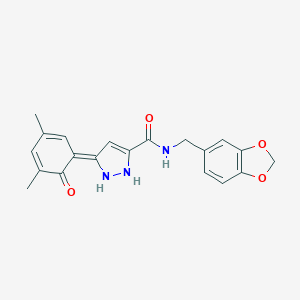
(5Z)-N-(1,3-benzodioxol-5-ylmethyl)-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-N-(1,3-benzodioxol-5-ylmethyl)-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide, commonly known as BDPC, is a novel compound that has attracted the attention of researchers due to its potential applications in scientific research.
Mécanisme D'action
BDPC is believed to act through the modulation of several neurotransmitter systems, including the serotonergic, dopaminergic, and noradrenergic systems. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are known to play a role in mood regulation, cognition, and pain perception.
Biochemical and Physiological Effects:
BDPC has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release and uptake, the inhibition of monoamine oxidase activity, and the enhancement of neurotrophic factor expression. It has also been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is known to promote neuronal survival and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
BDPC has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility and stability may present challenges in certain experimental settings. Additionally, further research is needed to fully elucidate its pharmacological properties and potential applications.
Orientations Futures
Several future directions for research on BDPC have been proposed, including the investigation of its potential applications in the treatment of various neurological disorders, the development of more potent and selective analogs, and the elucidation of its mechanism of action at the molecular level. Additionally, the potential use of BDPC as a tool for studying the role of neurotransmitter systems in various physiological and pathological conditions warrants further investigation.
In conclusion, BDPC is a novel compound with potential applications in scientific research. Its pharmacological properties, mechanism of action, and potential applications in the treatment of neurological disorders make it a promising candidate for further investigation. However, further research is needed to fully elucidate its properties and potential applications.
Méthodes De Synthèse
BDPC can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenylacetone with methylamine, followed by the condensation of the resulting intermediate with 3,5-dimethyl-4-hydroxybenzaldehyde and subsequent cyclization with hydrazine hydrate. The final product is obtained through the reaction of the resulting hydrazone with 3,5-dimethyl-4-isoxazolecarboxylic acid chloride.
Applications De Recherche Scientifique
BDPC has been shown to exhibit a range of pharmacological activities, including analgesic, anxiolytic, and antidepressant effects. It has also been reported to have neuroprotective properties and to enhance cognitive function. BDPC has been used in various scientific research studies to investigate its potential applications in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
Nom du produit |
(5Z)-N-(1,3-benzodioxol-5-ylmethyl)-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide |
|---|---|
Formule moléculaire |
C20H19N3O4 |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
(5Z)-N-(1,3-benzodioxol-5-ylmethyl)-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide |
InChI |
InChI=1S/C20H19N3O4/c1-11-5-12(2)19(24)14(6-11)15-8-16(23-22-15)20(25)21-9-13-3-4-17-18(7-13)27-10-26-17/h3-8,22-23H,9-10H2,1-2H3,(H,21,25)/b15-14- |
Clé InChI |
CLDIAHYGUVGFRV-PFONDFGASA-N |
SMILES isomérique |
CC1=C/C(=C/2\C=C(NN2)C(=O)NCC3=CC4=C(C=C3)OCO4)/C(=O)C(=C1)C |
SMILES |
CC1=CC(=C2C=C(NN2)C(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)C(=C1)C |
SMILES canonique |
CC1=CC(=C2C=C(NN2)C(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)C(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B265642.png)
![2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B265643.png)

![5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265646.png)
![5'-Benzyl 3'-butyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265648.png)
![3'-Butyl 5'-isopropyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265649.png)
![3'-Butyl 5'-methyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265650.png)
![3'-Butyl 5'-ethyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265651.png)
![methyl 2-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B265653.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B265654.png)
![N-(4-acetylphenyl)-2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B265661.png)
![2-{[3-cyano-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B265664.png)
![5'-Isopropyl 3'-(2-methoxyethyl) 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265677.png)
![2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2-chlorophenoxy]acetate](/img/structure/B265681.png)